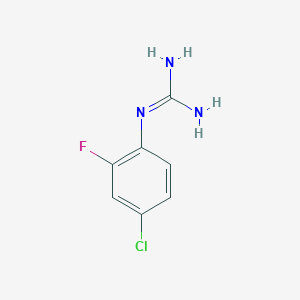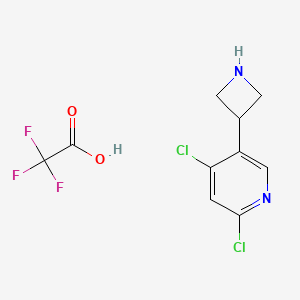
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenyl ring, and a tetrahydroindazole core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. The dimethylaminoethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl ring via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated, alkylated, or acylated derivatives .
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Shares the dimethylaminoethyl group but differs in its overall structure and properties.
N-[2-(Dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide: Similar in having a dimethylaminoethyl group but with a different core structure.
N,N-Dimethyl enaminones: Used as building blocks for various heterocyclic compounds .
Uniqueness
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydroindazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21(2)13-12-19-18(23)17-15-10-6-7-11-16(15)22(20-17)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,19,23) |
InChI Key |
ZHJWGKMWHNGPQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)

![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)

![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)
![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)

